Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate

Mixed micelle formation Synergism parameter Anionic/cationic surfactant systems

Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate (CAS RN 42608-87-7), systematically named 2,2′,2″-nitrilotriethanol 2-(dodecyloxy)ethyl sulfate, is an anionic surfactant belonging to the alkyl ether sulfate class. Its molecular formula is C₂₀H₄₅NO₈S with a molecular weight of 459.6 g·mol⁻¹.

Molecular Formula C20H45NO8S
Molecular Weight 459.6 g/mol
CAS No. 42608-87-7
Cat. No. B12668911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate
CAS42608-87-7
Molecular FormulaC20H45NO8S
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOCCOS(=O)(=O)O.C(CO)N(CCO)CCO
InChIInChI=1S/C14H30O5S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;8-4-1-7(2-5-9)3-6-10/h2-14H2,1H3,(H,15,16,17);8-10H,1-6H2
InChIKeyBPWXLHABHDYGTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl Sulphate (CAS 42608-87-7): Surfactant Identity and Procurement Baseline


Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate (CAS RN 42608-87-7), systematically named 2,2′,2″-nitrilotriethanol 2-(dodecyloxy)ethyl sulfate, is an anionic surfactant belonging to the alkyl ether sulfate class [1]. Its molecular formula is C₂₀H₄₅NO₈S with a molecular weight of 459.6 g·mol⁻¹ [2]. The amphiphilic structure consists of a dodecyl (C₁₂) hydrophobic tail linked via an ethoxy spacer to a sulfate headgroup, neutralized by a triethanolammonium (TEA) counterion [1]. In the scientific literature, this compound is frequently designated as triethanolammonium dodecylpoly(oxyethylene)sulfate (TADPS), containing approximately two ethylene oxide (EO) units [3]. As a member of the alkyl ether sulfate family, it exhibits surface activity, micelle formation, and solubilization capabilities relevant to both industrial formulation and academic colloid research [3].

Why Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl Sulphate Cannot Be Directly Substituted by In-Class Alkyl Sulfate or Alkyl Ether Sulfate Analogs


Substitution of Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl sulphate with structurally adjacent surfactants—such as triethanolamine lauryl sulfate (TEALS, CAS 139-96-8, lacking the ethoxy spacer) or sodium laureth sulfate (SLES, CAS 9004-82-4, bearing a sodium counterion)—introduces measurable deviations in micellization thermodynamics, surface tension reduction at the critical micelle concentration (γCMC), and mixed-micelle synergism with cationic surfactants [1]. The presence of ~2 ethylene oxide units in the target compound modifies headgroup hydration and steric bulk relative to non-ethoxylated analogs, directly altering the interaction parameter (βᴹ) in mixed surfactant systems; the TADPS/cationic binary systems exhibit βᴹ values ranging from −13.8 to −18.3, indicating strong synergistic mixed micelle formation that is compositionally distinct from what would be obtained with TEALS or SLES [1]. Additionally, the triethanolammonium counterion confers different acid-base buffering, skin mildness profiles, and formulation compatibility compared to sodium, ammonium, or magnesium salts, meaning that performance in end-use applications—particularly in personal care and detergent formulations—cannot be assumed equivalent without reformulation and revalidation [2].

Quantitative Differentiation Evidence for Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl Sulphate Procurement Decisions


Mixed Micelle Synergism Parameter (βᴹ) with Cationic Surfactants: TADPS vs. Non-Ethoxylated Alkyl Sulfates

In binary mixtures with dodecyltrimethylammonium bromide (DTAB), hexadecyltrimethylammonium bromide (CTABr), or hexadecylpyridinium chloride (CPCl), TADPS exhibits mixed micelle formation synergism quantified by βᴹ values ranging from −13.8 to −18.3 [1]. By comparison, mixed systems employing non-ethoxylated alkyl sulfates (e.g., sodium dodecyl sulfate, SDS) with the same cationic partners typically yield βᴹ values of approximately −2 to −5 in standard regular solution theory analyses; the substantially more negative βᴹ for TADPS reflects a markedly stronger attractive interaction in the mixed micelle, attributable to the ethoxy spacer reducing electrostatic headgroup repulsion [1][2].

Mixed micelle formation Synergism parameter Anionic/cationic surfactant systems Colloid and interface science

Solubilization Capacity for Non-Polar and Polar Solubilizates in Anionic/Cationic Mixed Micelles

The solubilization behavior of TADPS in binary mixtures with CTABr, dodecylpyridinium chloride (DPCl), and CPCl was quantitatively characterized for n-heptane (non-polar), toluene (semi-polar), and octan-1-ol (polar) solubilizates [1]. The molar solubilization ratio (MSR) for n-heptane in equimolar TADPS/CTABr mixed micelles reached approximately 1.2 mol heptane per mol mixed surfactant, compared to MSR values below 0.5 typically reported for SDS/CTABr mixed systems at comparable total surfactant concentrations; the ethoxy group near the micelle–water interface creates a more favorable microenvironment for solubilizate incorporation [1][2].

Solubilization Mixed micelles Hydrophobic compounds Formulation science

Critical Micelle Concentration (CMC) Comparison: Ethoxylated Triethanolammonium vs. Non-Ethoxylated Triethanolammonium Lauryl Sulfate

The CMC of the non-ethoxylated analog triethanolamine lauryl sulfate (TEALS, CAS 139-96-8) has been reported as 5.91 mmol·L⁻¹ at 20 °C and 5.50 mmol·L⁻¹ at 25 °C, with a surface tension at CMC (γCMC) of approximately 49 mN·m⁻¹ (25 °C, 100 mg·L⁻¹) [1]. While a directly measured CMC for pure TADPS (CAS 42608-87-7) under identical conditions is not available in the open literature, class-level data for alkyl ether sulfates indicate that the introduction of 2 EO units typically lowers the CMC by 30–60% relative to the non-ethoxylated parent compound; for sodium laureth sulfate (SLES, ~2 EO) compared to sodium lauryl sulfate (SLS), CMC decreases from ~8 mM (SLS) to approximately 1–5 mM (SLES) . Extrapolating this trend, TADPS is expected to exhibit a CMC in the range of approximately 2–4 mmol·L⁻¹, representing a meaningful improvement in surfactant efficiency (i.e., ability to achieve micellization at lower concentration) compared to TEALS [2].

Critical micelle concentration Surfactant efficiency Ethoxylation effect Formulation optimization

Skin and Ocular Irritation Profile: Triethanolammonium Alkyl Ether Sulfate vs. Sodium Alkyl Sulfate Counterparts

In a comparative Draize skin irritation study, sodium lauryl sulfate (SLS) and ammonium lauryl sulfate (ALS) were identified as the most irritating surfactants, while sodium laureth sulfate (SLES) produced the least irritation across all tested concentrations [1]. Triethanolamine lauryl sulfate (TEALS) was grouped among the more irritating surfactants alongside SLS and ALS in the Draize skin test; however, the introduction of ethoxy groups is known to progressively reduce irritation potential [1][2]. For the target compound TADPS—which combines both the ethoxylated laureth sulfate anion (~2 EO) and the triethanolammonium counterion—the irritation profile is expected to be moderated relative to non-ethoxylated TEALS and comparable to or milder than SLES, based on the established class principle that increasing EO number reduces surfactant interaction with stratum corneum proteins [2]. The EWG Skin Deep database classifies TEA-Laureth Sulfate (the INCI designation encompassing TADPS) as having LOW concern for cancer, immunotoxicity, and developmental/reproductive toxicity, with skin and ocular irritation rated as low [3].

Surfactant mildness Skin irritation Ocular irritation Personal care formulation

Precipitation Inhibition in Anionic/Cationic Mixed Systems Due to Ethylene Oxide Groups

A notable practical limitation of anionic/cationic surfactant mixtures is the tendency to form insoluble catanionic precipitates at compositions near charge neutralization. The Cui & Canselier study explicitly reports that 'precipitation is inhibited to a certain extent, thanks to the presence of ethylene oxide groups in the anionic species' (TADPS) when mixed with cationic surfactants [1]. This is a directly observed, qualitative differentiation conferred by the ~2 EO units in TADPS that is absent in non-ethoxylated alkyl sulfates such as TEALS or SDS, which readily precipitate when mixed with equimolar cationic surfactants [1][2]. The ethoxy spacer provides steric hindrance and hydration that kinetically and thermodynamically disfavors the formation of stoichiometric catanionic salt crystals.

Precipitation inhibition Anionic/cationic compatibility Ethylene oxide steric stabilization Formulation stability

Preferred Research and Industrial Application Scenarios for Tris(2-hydroxyethyl)ammonium 2-(dodecyloxy)ethyl Sulphate Based on Quantified Differentiation Evidence


Anionic/Cationic Mixed Surfactant Formulations Requiring Strong Micellization Synergism and Precipitation Stability

TADPS is the preferred anionic component in binary surfactant systems with cationic partners (e.g., DTAB, CTABr, CPCl) where maximal mixed micelle synergism is desired. The βᴹ values of −13.8 to −18.3 represent among the strongest reported attractive interactions for anionic/cationic pairs, enabling substantially lower total surfactant loading to achieve target CMC and surface tension reduction compared to SDS- or TEALS-based alternatives [1]. Furthermore, the ethoxy spacer inhibits precipitation that would otherwise render such mixtures unusable, making TADPS uniquely suited for formulating stable catanionic systems for enhanced solubilization, emulsification, or templated nanomaterial synthesis [1][2].

Solubilization and Delivery of Hydrophobic Actives in Pharmaceutical, Cosmetic, or Agrochemical Formulations

The >2-fold enhancement in molar solubilization ratio for non-polar solubilizates (e.g., n-heptane, toluene) in TADPS/CTABr mixed micelles compared to SDS/CTABr systems positions TADPS as a high-efficiency solubilizer for water-insoluble compounds [1]. This performance advantage is directly relevant to formulation scientists developing micellar delivery systems for hydrophobic drugs, fragrance oils, pesticides, or dye solubilization in textile processing, where maximizing payload per unit surfactant is a primary economic and performance target [1][2].

Mild Personal Care Cleansing Products with Reduced Irritation Profile

For rinse-off and leave-on personal care formulations (shampoos, body washes, facial cleansers) where skin mildness is a critical product attribute, TADPS offers a differentiated irritation profile. The combination of the ethoxylated laureth sulfate anion (~2 EO) and the triethanolammonium counterion yields a surfactant classified with LOW irritation potential per EWG safety assessment, in contrast to the higher irritation associated with non-ethoxylated triethanolamine lauryl sulfate (TEALS) and sodium-based alkyl sulfates [1][2]. This enables claims substantiation for 'mild' or 'sensitive skin' product lines where direct substitution with TEALS or SLS would compromise safety and marketing positioning [2].

Fundamental Colloid and Interface Science Research on Mixed Surfactant Systems

TADPS serves as a well-characterized model anionic surfactant in academic research on mixed micelle formation, surface tension prediction, and solubilization thermodynamics. Its defined structure (~2 EO units, C₁₂ chain, TEA counterion) and documented interaction parameters with multiple cationic species make it a reproducible reference compound for testing regular solution theory models, investigating synergism mechanisms, and calibrating instrumental methods for CMC and γCMC determination [1][2]. The absence of precipitation complications in anionic/cationic studies further enhances its utility as a robust experimental system [1].

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